molecular formula C5H10F3NO2S B13068617 N-ethyl-1,1,1-trifluoropropane-2-sulfonamide

N-ethyl-1,1,1-trifluoropropane-2-sulfonamide

Cat. No.: B13068617
M. Wt: 205.20 g/mol
InChI Key: JXSJSUXLFLBPRB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1,1,1-trifluoropropane-2-sulfonamide typically involves the reaction of 1,1,1-trifluoropropane-2-sulfonyl chloride with ethylamine under controlled conditions . The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .

Mechanism of Action

The mechanism of action of N-ethyl-1,1,1-trifluoropropane-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function . This interaction is often mediated through hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Properties

Molecular Formula

C5H10F3NO2S

Molecular Weight

205.20 g/mol

IUPAC Name

N-ethyl-1,1,1-trifluoropropane-2-sulfonamide

InChI

InChI=1S/C5H10F3NO2S/c1-3-9-12(10,11)4(2)5(6,7)8/h4,9H,3H2,1-2H3

InChI Key

JXSJSUXLFLBPRB-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C(C)C(F)(F)F

Origin of Product

United States

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